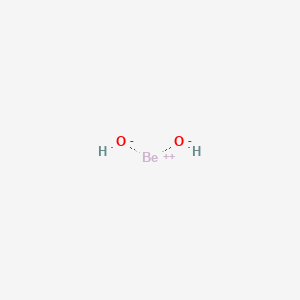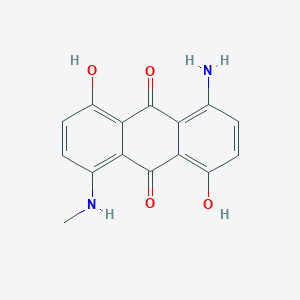
1-(三甲基硅基)吡咯烷
描述
"1-(Trimethylsilyl)pyrrolidine" is a chemical compound utilized in various organic synthesis processes. Its unique structure and properties make it a subject of interest in chemical research.
Synthesis Analysis
- Synthesis methods for derivatives of "1-(Trimethylsilyl)pyrrolidine" involve stepwise regiospecific ipso mono-halogenation and cross-coupling reactions, providing diverse substitution patterns (Chan et al., 1997).
- Ultrasound-assisted one-pot, three-step click reaction sequence of 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one with organic azides, mediated by catalytic CuI salts, facilitates efficient synthesis (Stefani et al., 2012).
Molecular Structure Analysis
- The molecular structure of related trimethylsilyl compounds has been characterized, revealing significant bending towards nitrogen heteroatoms, attributed to intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).
Chemical Reactions and Properties
- Trimethylsilyl (TMS)-protected alkynes in titanium-catalyzed [2+2+1] pyrrole synthesis show high selectivity, influenced by steric and electronic effects of the TMS group (Chiu & Tonks, 2018).
- Pyrrolidinoallylsilanes exhibit unique reactivity towards electrophiles, leading to substituted β-trimethylsilyl aldehydes and amino alcohols (Corriu et al., 1983).
Physical Properties Analysis
- Detailed studies on the physical properties of "1-(Trimethylsilyl)pyrrolidine" and its derivatives are limited in the current research literature.
Chemical Properties Analysis
- The chemical properties of "1-(Trimethylsilyl)pyrrolidine" derivatives, such as their reactivity and stability, have been explored in the context of synthesizing complex organic compounds and heterocycles (Trost & Silverman, 2010).
科学研究应用
氨基酸衍生物的合成
1-(三甲基硅基)吡咯烷: 用于氨基酸衍生物的合成。 它在L-丝氨酸β-内酯的开环反应中起着至关重要的作用,从而产生相应的5-氨基-L-丙氨酸衍生物 。此过程对氨基酸和肽的研究具有重要意义,这些物质对于理解生物过程和设计药物至关重要。
亚胺盐的制备
该化合物也用于亚胺三氟甲磺酸盐的制备 。这些盐是有机合成中的重要中间体,特别是在构建具有潜在药物化学和材料科学应用的复杂分子方面。
蛋白质组学研究
在蛋白质组学中,1-(三甲基硅基)吡咯烷用作衍生化试剂,以增强蛋白质和肽的检测和分析 。通过改变这些生物分子的化学性质,研究人员可以提高它们的稳定性和溶解度,从而促进更准确的质谱分析。
作用机制
Target of Action
1-(Trimethylsilyl)pyrrolidine is an organic compound and a derivative of pyrrolidine . It acts as a nucleophile, reacting with electrophiles to form covalent bonds . The primary targets of this compound are electrophilic species in the reaction mixture.
Mode of Action
The compound interacts with its targets by donating a pair of electrons to the electrophilic species, forming a covalent bond . This interaction results in the formation of new compounds.
Biochemical Pathways
1-(Trimethylsilyl)pyrrolidine has been used in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives . It has also been used in the preparation of iminium triflate salts . These reactions suggest that the compound may affect the biochemical pathways involving L-serine β-lactone and iminium triflate salts.
Result of Action
The molecular and cellular effects of 1-(Trimethylsilyl)pyrrolidine’s action are primarily the formation of new compounds through its reactions with electrophilic species . For example, it can participate in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives .
Action Environment
The action, efficacy, and stability of 1-(Trimethylsilyl)pyrrolidine can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to its slow hydrolysis . Additionally, the compound is classified as flammable and corrosive, indicating that it should be handled and stored carefully to maintain its stability and ensure safety .
安全和危害
1-(Trimethylsilyl)pyrrolidine is classified as a flammable liquid (Category 2) and can cause skin corrosion (Category 1B) . It has a flash point of 4 °C . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
trimethyl(pyrrolidin-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVIKZJXFGUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065857 | |
| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15097-49-1 | |
| Record name | 1-(Trimethylsilyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15097-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trimethylsilyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015097491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trimethylsilyl)pyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trimethylsilyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(TRIMETHYLSILYL)PYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2TRJ6N9N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 1-(Trimethylsilyl)pyrrolidine in the synthesis of tris(1-pyrrolidinyl)phosphine compared to other methods?
A: The research article highlights several advantages of employing 1-(Trimethylsilyl)pyrrolidine in this specific synthesis []:
- Improved Yield: The reaction of commercially available 1-(Trimethylsilyl)pyrrolidine with phosphorus trichloride provides tris(1-pyrrolidinyl)phosphine in good isolated yield [].
- Simplified Purification: The use of volatile reagents, such as 1-(Trimethylsilyl)pyrrolidine and phosphorus trichloride in diethyl ether, facilitates product purification []. This is in contrast to other methods where separating tris(1-pyrrolidinyl)phosphine from byproducts like pyrrolidine hydrochloride can be challenging [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


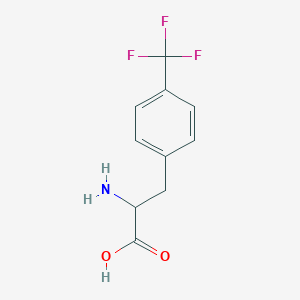

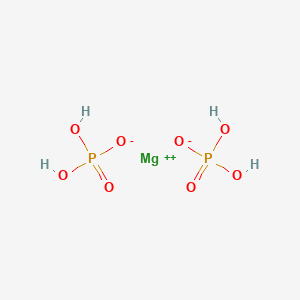



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
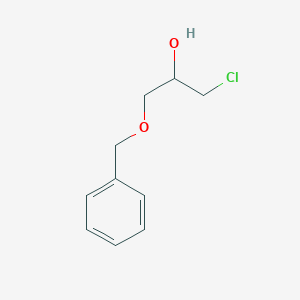
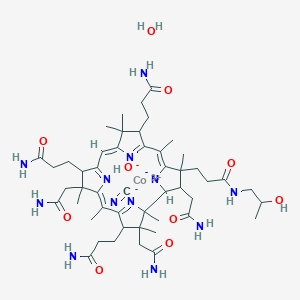
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)
